ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate
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Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate and its analogues have shown promise in cancer treatment, particularly in overcoming drug resistance in cancer cells. A study by Das et al. (2009) highlights its potential in mitigating drug resistance and synergizing with various cancer therapies, especially in leukemia cells. Its ability to selectively kill drug-resistant cancer cells over parent cancer cells has been noted, functioning through the induction of apoptosis (Das et al., 2009).
Metabolism and Inhibition Properties
Another compound closely related to ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, HM-30181, has been studied for its metabolism and inhibitory properties. The study by Paek et al. (2006) identified its metabolic pathway in rats and its role as a P-glycoprotein inhibitor, a crucial factor in drug resistance (Paek et al., 2006).
Photoluminescence Characteristics
The photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, which include compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, were investigated by Song et al. (2014). These compounds exhibited strong blue-violet emission under ultraviolet light, indicating potential applications in optoelectronic devices (Song et al., 2014).
Synthesis and Chemical Properties
Research by Boominathan et al. (2011) focused on the synthesis of medicinally promising derivatives of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate. Their study highlights the atom economical synthesis of these compounds, which could be significant for developing cost-effective pharmaceuticals (Boominathan et al., 2011).
properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O9/c1-5-30-23(26)22-20(13-6-9-16(27-2)18(10-13)28-3)21(25)15-8-7-14(11-17(15)32-22)31-12-19(24)29-4/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCNJQWIPFBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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